7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine
Description
Properties
CAS No. |
161955-31-3 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
7-propan-2-yl-3,4-dihydro-2H-cyclohepta[b]pyrazine |
InChI |
InChI=1S/C12H16N2/c1-9(2)10-3-5-11-12(6-4-10)14-8-7-13-11/h3-6,9,13H,7-8H2,1-2H3 |
InChI Key |
NSMPVZFCYNMLAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C2C(=NCCN2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the formation of a domino imine followed by intramolecular annulation and subsequent reactions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrogenated derivatives.
Scientific Research Applications
Research indicates that compounds structurally similar to 7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine exhibit notable biological activities. These include:
- Anticancer Properties : Analogous compounds have shown efficacy in inhibiting cancer cell proliferation. For instance, derivatives of pyrazine have been evaluated for their ability to induce apoptosis in various cancer cell lines, including breast (MCF-7) and colorectal (HCT116) cancers .
- Antimicrobial Activity : Some studies suggest that pyrazine derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of pyrazine derivatives, this compound was tested against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics. The mechanism of action involved the induction of cell cycle arrest and apoptosis in cancer cells .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of this compound. It was found that this compound exhibited effective inhibition against certain bacterial strains. The study emphasized its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazine derivatives exhibit diverse bioactivities and physicochemical properties depending on their substituents, ring size, and conjugation. Below is a detailed comparison of 7-isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine with structurally or functionally related compounds:
Structural and Electronic Properties
Physicochemical and Sensory Properties
Biological Activity
7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine (CAS No. 161955-31-3) is a nitrogen-containing heterocyclic compound that has gained attention in recent years for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Structural Overview
This compound features a cycloheptane ring fused with a pyrazine ring, characterized by the presence of an isopropyl group at the seventh carbon atom. Its molecular formula is with a molecular weight of 188.27 g/mol. The structural uniqueness of this compound contributes to its diverse biological activities.
| Property | Value |
|---|---|
| CAS No. | 161955-31-3 |
| Molecular Formula | C₁₂H₁₆N₂ |
| Molecular Weight | 188.27 g/mol |
| IUPAC Name | 7-propan-2-yl-3,4-dihydro-2H-cyclohepta[b]pyrazine |
| InChI Key | NSMPVZFCYNMLAW-UHFFFAOYSA-N |
Anti-inflammatory Effects
Some studies have explored the anti-inflammatory potential of pyrazine derivatives. The mechanism often involves inhibition of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). While direct studies on this compound are scarce, its structural relatives have demonstrated promising results in reducing inflammation .
Anticancer Activity
The anticancer properties of pyrazine derivatives have been extensively documented. For example, compounds with similar structures have shown cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for some related compounds range from 0.13 to 70.9 μM against these cell lines . Although specific data for this compound is not fully established, the potential for anticancer activity remains a significant area of interest.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that it may interact with specific enzymes or receptors involved in inflammatory pathways or cellular proliferation processes. Further studies are needed to clarify these interactions and identify potential molecular targets .
Case Studies and Research Findings
Several studies have focused on related pyrazine compounds to assess their biological activities:
- Anticancer Studies : A review highlighted that certain pyrazine hybrids exhibited significant cytotoxicity against MCF-7 cells with IC50 values comparable to established chemotherapeutics like adriamycin .
- Synergistic Effects : Research has shown that combining pyrazole derivatives with doxorubicin enhances anticancer efficacy in resistant breast cancer cell lines (e.g., MDA-MB-231), indicating potential therapeutic applications for compounds like this compound .
- Inflammation Models : In vitro studies using pyrazine derivatives demonstrated a reduction in NO production in macrophages stimulated with lipopolysaccharides (LPS), suggesting anti-inflammatory properties that may also apply to the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
